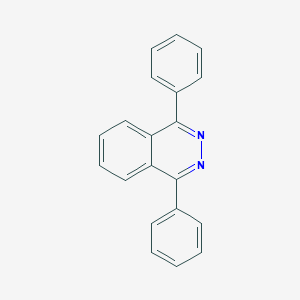
Sodium 2,3-dichloro-2-methylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3-dichloro-2-methylpropionate is an organic compound with the molecular formula C4H5Cl2NaO2. It is a sodium salt derivative of 2,3-dichloro-2-methylpropionic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-dichloro-2-methylpropionate typically involves the neutralization of 2,3-dichloro-2-methylpropionic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water and then reacted with a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction can be represented as follows:
C4H6Cl2O2+NaOH→C4H5Cl2NaO2+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization reactions in reactors equipped with stirring and temperature control. The product is then purified through crystallization, filtration, and drying processes to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3-dichloro-2-methylpropionate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 2,3-dichloro-2-methylpropanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 2,3-dichloro-2-methylpropionic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products like 2,3-dichloro-2-methylpropanol, 2,3-dichloro-2-methylpropylamine, or 2,3-dichloro-2-methylpropylthiol.
Reduction Reactions: 2,3-dichloro-2-methylpropanol.
Oxidation Reactions: 2,3-dichloro-2-methylpropionic acid.
Scientific Research Applications
Sodium 2,3-dichloro-2-methylpropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium 2,3-dichloro-2-methylpropionate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, where the chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property makes it useful in various chemical and biological applications.
Comparison with Similar Compounds
- Sodium 2,3-dichloro-2-methylpropionate
- Sodium 2,3-dichloro-2-methylbutyrate
- Sodium 2,3-dichloro-2-methylvalerate
Comparison: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of two chlorine atoms and a methyl group on the propionate backbone makes it more reactive in substitution and reduction reactions compared to its analogs with longer carbon chains.
Properties
CAS No. |
1899-36-1 |
|---|---|
Molecular Formula |
C4H6Cl2NaO2 |
Molecular Weight |
179.98 g/mol |
IUPAC Name |
sodium;2,3-dichloro-2-methylpropanoate |
InChI |
InChI=1S/C4H6Cl2O2.Na/c1-4(6,2-5)3(7)8;/h2H2,1H3,(H,7,8); |
InChI Key |
DYKAHTIYQPZLFL-UHFFFAOYSA-N |
SMILES |
CC(CCl)(C(=O)[O-])Cl.[Na+] |
Isomeric SMILES |
CC(CCl)(C(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CC(CCl)(C(=O)O)Cl.[Na] |
Key on ui other cas no. |
1899-36-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3,2-c]Furazan-5alpha-androstan-17beta-ol](/img/structure/B161040.png)
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)
![2-([1,1'-Biphenyl]-4-yl)pyrimidine](/img/structure/B161046.png)

![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)



![spiro[1H-2-benzofuran-3,2'-oxolane]](/img/structure/B161055.png)


